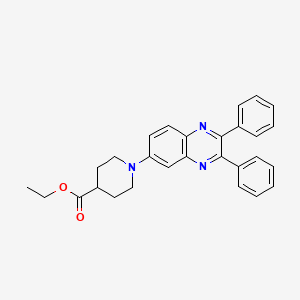

Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate

Description

Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 2,3-diphenylquinoxalin-6-yl moiety. Quinoxaline derivatives are known for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The ethyl carboxylate group contributes to solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2/c1-2-33-28(32)22-15-17-31(18-16-22)23-13-14-24-25(19-23)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,22H,2,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLGRXAVTOAVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets. Notably:

- Anticancer Activity : Research has indicated that compounds with quinoxaline moieties exhibit anticancer properties. This compound may interact with specific cellular pathways involved in cancer cell proliferation and survival .

- Neuroprotective Effects : The piperidine core is known for neuroprotective properties. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Materials Science Applications

The compound's unique chemical structure allows it to be used in materials science:

- Organic Light Emitting Diodes (OLEDs) : Compounds similar to this compound have been explored as potential materials for OLEDs due to their electronic properties .

- Sensors : The ability of this compound to interact with various chemical species makes it a candidate for use in sensor technologies, particularly in detecting environmental pollutants or biological markers .

Research Tool Applications

In addition to its potential therapeutic applications, this compound serves as a valuable research tool:

- Biochemical Assays : this compound can be used in biochemical assays to study enzyme activities and interactions within biological systems .

- Chemical Probes : Its unique structure allows it to function as a chemical probe in studies aimed at elucidating the mechanisms of action of various biological pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated inhibition of tumor growth in vitro. |

| Study B | Neuroprotection | Showed reduced neurotoxicity in neuronal cell cultures. |

| Study C | Sensor Development | Developed a prototype sensor utilizing the compound for detecting heavy metals. |

Mechanism of Action

The exact mechanism of action of Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Ethyl 1-(2,3-Diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (C₂₀H₂₇N₃O₂)

Structural Differences :

- Substituents on Quinoxaline: The diethyl groups at the 2- and 3-positions (vs.

- Molecular Weight : C₂₀H₂₇N₃O₂ (MW: 357.45 g/mol) vs. C₂₈H₂₇N₃O₂ (MW: 449.54 g/mol for the target). The lower molecular weight may enhance solubility but reduce lipophilicity.

Functional Implications :

- Diethyl substituents likely increase metabolic stability compared to diphenyl groups due to reduced oxidative susceptibility.

- The smaller substituents may favor penetration into hydrophobic binding pockets in enzymes or receptors.

Structural Differences :

- Substituent: A 2-chloroethyl group replaces the quinoxaline moiety. This simpler structure lacks aromaticity but retains reactivity for further functionalization (e.g., cyclization to form azabicyclo derivatives).

Functional Implications :

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers (C₁₄H₁₉N₂O₃)

Structural Differences :

- Ring System: A decahydro-1,6-naphthyridine core (bicyclic structure) replaces the monocyclic piperidine, introducing conformational rigidity.

- Functional Groups: A ketone (2-oxo group) and secondary amine alter hydrogen-bonding capacity compared to the quinoxaline-linked piperidine.

Functional Implications :

- The rigid bicyclic system may restrict binding to flexible enzyme active sites.

- The ketone group enhances polarity, improving aqueous solubility but reducing membrane permeability.

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (C₁₄H₂₄N₂O₅)

Structural Differences :

- Side Chain: A 3-ethoxy-3-oxopropyl group and methoxyimino substituent introduce additional hydrogen-bond acceptors and steric hindrance.

Functional Implications :

- The methoxyimino group may act as a bioisostere for carbonyl groups, altering metabolic pathways.

- Increased polarity from the ethoxy-oxopropyl chain could enhance solubility but reduce blood-brain barrier penetration.

Comparative Data Table

Research Implications

- Diphenyl vs. Diethyl Quinoxaline: The diphenyl variant’s larger aromatic surface may improve binding to kinases or DNA targets but could increase cytotoxicity .

- Piperidine vs. Bicyclic Systems : Piperidine derivatives offer synthetic versatility, while bicyclic systems (e.g., naphthyridine) provide structural constraints beneficial for selective binding .

- Substituent Reactivity: Chloroethyl and methoxyimino groups highlight the role of functional groups in tuning reactivity and pharmacokinetics .

Biological Activity

Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H27N3O2

- Molar Mass : 437.53 g/mol

- CAS Number : 685109-32-4

These properties indicate a complex structure that may influence its biological interactions.

The compound is structurally related to quinoxaline derivatives, which have been studied for various biological activities, including anti-inflammatory and anticancer effects. Quinoxalines often act as inhibitors of specific enzymes or receptors, modulating pathways that lead to therapeutic effects.

Inhibition of Prostaglandin Dehydrogenase

Recent studies have highlighted the role of quinoxaline derivatives in inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. Inhibition of this enzyme can lead to increased levels of prostaglandins, which are critical in inflammation and cancer progression:

- IC50 Values : Compounds structurally similar to this compound have shown IC50 values ranging from 17 nM to over 240 nM against 15-PGDH, indicating varying degrees of potency depending on structural modifications .

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit anticancer properties through multiple mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Angiogenesis Inhibition : this compound may also inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.

Anti-inflammatory Effects

The compound's ability to modulate prostaglandin levels suggests potential anti-inflammatory effects. Elevated prostaglandin levels are associated with inflammatory diseases; thus, inhibiting their breakdown could provide therapeutic benefits.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its metabolic stability and half-life are critical factors influencing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate to achieve high yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, including condensation of quinoxaline precursors with piperidine derivatives. Key variables include solvent choice (e.g., ethanol, dichloromethane), temperature control, and catalysts (e.g., Lewis acids). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification techniques like column chromatography or recrystallization are critical for purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight (341.4 g/mol, C₂₀H₂₇N₃O₂). Computational methods like Density Functional Theory (DFT) predict electronic properties, while X-ray crystallography resolves 3D conformation and bond angles .

Q. What initial biological screening strategies are recommended to evaluate its neuroprotective or anti-inflammatory potential?

- Methodological Answer: Conduct in vitro assays targeting neurotransmitter receptors (e.g., glutamate or GABA receptors) and inflammatory markers (e.g., COX-2 inhibition). Use cell-based models (e.g., microglial cells for neuroinflammation) with ELISA or Western blotting to quantify cytokine levels. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT) establish therapeutic windows .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically compared to establish structure-activity relationships (SAR) for targeted therapeutic effects?

- Methodological Answer: Synthesize analogs with variations in substituents (e.g., ethyl vs. methyl groups on the quinoxaline ring). Test biological activity in parallel assays (e.g., enzyme inhibition, receptor binding). Use computational tools like molecular docking to correlate substituent effects with binding affinity. Tabulate results as shown below:

| Analog Substituents | Target Receptor | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2,3-Diphenylquinoxaline | NMDA Receptor | 150 | -8.2 |

| 2-Ethylquinoxaline | GABA-A Receptor | 320 | -6.7 |

| This approach identifies critical substituents for activity . |

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer: Discrepancies may arise from bioavailability or metabolic instability. Address this by:

- Performing pharmacokinetic studies (e.g., plasma half-life, tissue distribution).

- Using orthogonal assays (e.g., LC-MS for metabolite identification).

- Employing ex vivo models (e.g., isolated tissue assays) to bridge in vitro and in vivo results .

Q. How can computational methods like molecular docking and reaction path searches enhance synthesis or mechanism studies?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like neuroinflammatory enzymes. Quantum chemical calculations (e.g., Gaussian) model reaction pathways to optimize synthesis steps. For example, transition state analysis identifies energy barriers, guiding catalyst selection .

Q. What experimental design principles minimize variability in biological activity assays?

- Methodological Answer: Use factorial design (DoE) to test multiple variables (e.g., compound concentration, incubation time). Include controls for plate-to-plate variability (e.g., internal standards). Replicate experiments (n ≥ 3) and apply statistical tests (ANOVA, t-test) with p < 0.05 significance. Normalize data to reference compounds .

Data Analysis and Optimization

Q. How can researchers scale up synthesis without compromising purity or yield?

- Methodological Answer: Use flow chemistry for continuous production, optimizing parameters like residence time and pressure. Monitor purity via inline FTIR or UV-Vis spectroscopy. Compare batch vs. continuous processes using metrics like space-time yield (STY) .

Q. What multi-omics approaches are suitable for elucidating its mechanism of action in complex biological systems?

- Methodological Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track metabolic shifts. Integrate data using bioinformatics tools (e.g., STRING, KEGG pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.